molecular formula C17H23N3O5S B2832522 N1-cyclopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-78-7

N1-cyclopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2832522
CAS RN: 872862-78-7
M. Wt: 381.45
InChI Key: GEURYYBMECWFDS-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, also known as CPOX, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. CPOX is a small molecule that has been shown to have promising effects in various scientific research applications.

Scientific Research Applications

Reactivity and Catalytic Applications

  • Reactivity of Oxalamide-Based Carbene : The study explored the reactivity of an oxalamide-based carbene, demonstrating its ability to undergo cyclopropanation and interact with elemental selenium and rhodium complexes. This indicates oxalamide derivatives' potential in catalysis and organometallic chemistry M. Braun, W. Frank, C. Ganter, 2012.

  • Synthetic Approaches to Oxalamides : A novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates the versatility of oxalamide derivatives in synthesizing complex molecules, which could imply applications in designing novel compounds with specific biological or chemical properties V. Mamedov et al., 2016.

Chemical Stability and Fluorescence

  • Chemical Stability and Fluorescence of Diamidocarbene : The unexpected chemical stability and intense fluorescence of the dimerization product of an oxalamide-based carbene suggest potential applications in materials science, including the development of new fluorescent materials or stable chemical intermediates for further reactions M. Braun, W. Frank, C. Ganter, 2012.

properties

IUPAC Name

N'-cyclopropyl-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-12-3-7-14(8-4-12)26(23,24)20-9-2-10-25-15(20)11-18-16(21)17(22)19-13-5-6-13/h3-4,7-8,13,15H,2,5-6,9-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEURYYBMECWFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

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